molecular formula C10H6BrNO2 B1591015 4-Bromoquinoline-2-carboxylic acid CAS No. 209003-46-3

4-Bromoquinoline-2-carboxylic acid

Cat. No.: B1591015
CAS No.: 209003-46-3
M. Wt: 252.06 g/mol
InChI Key: DLAHQKXVDUYPHR-UHFFFAOYSA-N
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Description

4-Bromoquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the fourth position and a carboxylic acid group at the second position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromoquinoline-2-carboxylic acid typically involves the bromination of quinoline-2-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where quinoline-2-carboxylic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position.

Another approach involves the use of 2-bromoaniline as a starting material, which undergoes a series of reactions including cyclization and oxidation to form the desired product. This method may involve the use of reagents such as sodium nitrite, hydrochloric acid, and copper(II) bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromoquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form quinoline-2,4-dicarboxylic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of 4-azidoquinoline-2-carboxylic acid, 4-thiocyanatoquinoline-2-carboxylic acid, or 4-aminoquinoline-2-carboxylic acid.

    Oxidation Reactions: Formation of quinoline-2,4-dicarboxylic acid.

    Reduction Reactions: Formation of 4-bromoquinoline-2-carboxaldehyde or 4-bromoquinoline-2-methanol.

Scientific Research Applications

4-Bromoquinoline-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are of interest in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.

    Medicine: Derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromoquinoline-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives may inhibit the activity of enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells. The bromine atom and carboxylic acid group play crucial roles in the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylic acid: Lacks the bromine atom at the fourth position, resulting in different chemical reactivity and biological activity.

    4-Chloroquinoline-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and potency.

    4-Fluoroquinoline-2-carboxylic acid: Contains a fluorine atom at the fourth position, which can influence the compound’s electronic properties and interactions with biological targets.

Uniqueness

4-Bromoquinoline-2-carboxylic acid is unique due to the presence of the bromine atom, which can significantly alter its chemical and biological properties compared to other halogenated quinoline derivatives. The bromine atom’s size and electronegativity can affect the compound’s reactivity, making it a valuable intermediate for the synthesis of diverse bioactive molecules.

Biological Activity

4-Bromoquinoline-2-carboxylic acid (BQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including antimicrobial, anticancer, and antitubercular properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H6_6BrNO2_2
  • Molecular Weight : 252.06 g/mol
  • Structural Features : The compound features a quinoline ring with a bromine atom at the 4-position and a carboxylic acid functional group at the 2-position. This unique structure contributes to its reactivity and biological activity .

Antimicrobial Properties

Research has shown that BQCA exhibits significant antimicrobial activity. It has been investigated for its potential as a lead compound in the development of new antimicrobial agents. Its derivatives have been synthesized and tested against various bacterial strains, demonstrating promising results .

Anticancer Activity

BQCA has been studied for its anticancer properties, particularly its ability to inhibit cancer cell proliferation. A notable study indicated that certain derivatives of BQCA displayed potent antiproliferative effects against human cancer cell lines, including breast cancer (MCF-7) and urinary bladder cancer (T-24). For instance, one derivative exhibited an IC50_{50} value of 1.87 μM, indicating strong growth inhibition .

The mechanism by which BQCA exerts its anticancer effects involves:

  • Cell Cycle Arrest : BQCA derivatives can induce cell cycle arrest at the G1 phase, preventing cancer cells from dividing.
  • Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways .

Antitubercular Activity

BQCA has also been explored for its effectiveness against Mycobacterium tuberculosis (Mtb). A study synthesized various 2-arylquinoline 4-carboxylic acid analogs, revealing that some derivatives exhibited strong inhibitory activity against Mtb DNA gyrase, a critical enzyme for bacterial replication .

Key Findings

  • Compounds derived from BQCA showed retention of activity against non-replicating Mtb under low-oxygen conditions, which is crucial for developing new treatments for tuberculosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of BQCA, it is essential to compare it with structurally similar compounds:

Compound NameKey FeatureBiological Activity
Quinoline-2-carboxylic acidNo bromine atomLower reactivity
4-Chloroquinoline-2-carboxylic acidChlorine atom instead of bromineDifferent potency
4-Fluoroquinoline-2-carboxylic acidFluorine atomVariations in electronic properties

BQCA's bromine atom significantly influences its chemical reactivity and biological properties compared to these similar compounds .

Case Studies and Research Findings

  • Anticancer Study : A derivative of BQCA was tested on MCF-7 cells, revealing an IC50_{50} value of 168.78 µM and inducing apoptosis more effectively than the control .
  • Antitubercular Screening : In vitro screening of modified quinolines based on BQCA showed promising results against Mtb with effective inhibition at low concentrations .
  • Kinase Inhibition Study : Compound modifications led to significant inhibition of various kinases involved in cancer progression, demonstrating the potential for targeted therapies .

Properties

IUPAC Name

4-bromoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAHQKXVDUYPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573718
Record name 4-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209003-46-3
Record name 4-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromoquinoline-2-carboxylic acid (A3) was prepared as described in Example 1. To a solution of A3 (0.35 g, 1.4 mmol) in 6.0 mL CH2Cl2 was added (3S,4S)-3-aminotetrahydro-2H-pyran-4-ol (0.20 g, 1.7 mmol), BOP reagent (0.74 g, 1.7 mmol), and triethylamine (0.58 mL, 4.2 mmol). The reaction mixture was stirred at room temperature for 16 h, diluted with CH2Cl2, washed with water, dried over sodium sulfate, filtered, and concentrated. The resultant residue was subjected to silica gel chromatography eluting with 25-100% ethyl acetate in hexanes to afford 4-bromo-N-[(3S,4S)-4-hydroxytetrahydro-2H-pyran-3-yl]quinoline-2-carboxamide that gave a mass ion (ES+) of 353.1 (81Br) for M+H+.
Name
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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